molecular formula C4H4ClF3N4 B1529285 5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole CAS No. 1341047-82-2

5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1529285
CAS No.: 1341047-82-2
M. Wt: 200.55 g/mol
InChI Key: CLTBANKSULHLSY-UHFFFAOYSA-N
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Description

The compound “5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The trifluoroethyl group attached to the tetrazole ring is a common motif in medicinal chemistry, known for its ability to mimic the properties of a variety of functional groups .


Molecular Structure Analysis

The trifluoroethyl group is electron-withdrawing due to the high electronegativity of fluorine, which can influence the reactivity of the compound . The tetrazole ring is aromatic and can act as a hydrogen bond acceptor .


Chemical Reactions Analysis

Tetrazoles can participate in a variety of reactions, including substitutions at the 5-position . The trifluoroethyl group can also undergo reactions, although it is generally quite stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the conditions under study .

Scientific Research Applications

1. Synthesis and Functionalization

5-Substituted tetrazoles, including compounds like 5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole, are significant in organic chemistry for their role as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. In drug design, these compounds are crucial due to their properties as bioisosteres of carboxylic acids, offering similar acidities with enhanced lipophilicity and metabolic resistance (Roh, Vávrová, & Hrabálek, 2012).

2. Synthesis from Various Compounds

The synthesis of difluoromethylene-containing compounds, such as 1,2,4-Oxadiazole derivatives, involves reactions with unsaturated compounds like alkenes and alkynes. This process, using similar compounds to this compound, results in a range of difluoromethylenated products with potential applications in various chemical industries (Yang et al., 2007).

3. Antitumor Applications

Compounds structurally related to this compound have shown promising results in antitumor research. For instance, imidazotetrazines, a class of compounds with similar tetrazole structures, exhibit curative activity against certain types of leukemia and may function as prodrug modifications of acyclic triazenes (Stevens et al., 1984).

4. Catalytic Applications

1H-Tetrazole derivatives, closely related to the compound , have been used as catalysts in phosphomorpholidate coupling reactions, indicating their potential role in efficient and high-yield synthesis processes in pharmaceutical and biochemical industries (Wittmann & Wong, 1997).

5. Role in Medicinal Chemistry

5-Substituted 1H-tetrazoles, a category that includes this compound, are extensively used in medicinal chemistry due to their bioisosteric replacement for carboxylic acids. This feature has led to their incorporation in various clinical drugs, emphasizing their importance in drug development (Mittal & Awasthi, 2019).

6. Energetic High-Nitrogen Compounds

This compound and its derivatives have been explored in the context of energetic high-nitrogen compounds, specifically in the development of materials like 5-(trinitromethyl)-2H-tetrazole and tetrazolates. These compounds are highly energetic and find applications in explosive materials (Haiges & Christe, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of tetrazole derivatives and trifluoroethyl-containing compounds is an active area of research, particularly in the field of medicinal chemistry . Future work could explore the properties and potential applications of this compound.

Mechanism of Action

Properties

IUPAC Name

5-(chloromethyl)-1-(2,2,2-trifluoroethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3N4/c5-1-3-9-10-11-12(3)2-4(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTBANKSULHLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=NN1CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole
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5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole
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5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole
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5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole
Reactant of Route 5
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole
Reactant of Route 6
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5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole

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